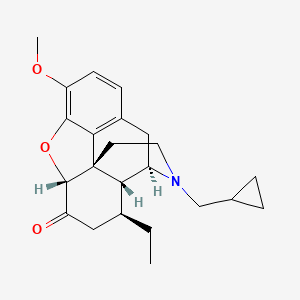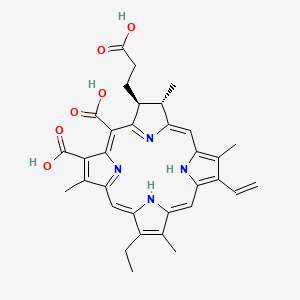
Hygromycin A
Übersicht
Beschreibung
Homomycin ist eine Antibiotikaverbindung, die vom Bakterium Streptomyces hygroscopicus produziert wird. Es gehört zur Klasse der Aminoglykosid-Antibiotika und ist bekannt für seine Fähigkeit, die Proteinsynthese sowohl in prokaryotischen als auch in eukaryotischen Zellen zu hemmen. Homomycin wird aufgrund seiner breiten Wirksamkeit gegen Bakterien, Pilze und höhere eukaryotische Zellen in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt .
Wirkmechanismus
Homomycin übt seine Wirkungen aus, indem es an die ribosomale Untereinheit empfindlicher Mikroorganismen bindet und so die mikrobielle Proteinsynthese stört. Diese Hemmung verhindert das Wachstum und die Vermehrung von Bakterien, Pilzen und höheren eukaryotischen Zellen. Zu den molekularen Zielstrukturen von Homomycin gehören die ribosomale RNA und die zugehörigen Proteine, die am Translationsprozess beteiligt sind .
Biochemische Analyse
Biochemical Properties
Hygromycin A plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis. It interacts with the ribosomal peptidyl transferase center, a crucial component of the protein synthesis machinery. This compound binds to the large ribosomal subunit and inhibits its peptidyl transferase activity, preventing the proper accommodation of aminoacyl-tRNA within the peptidyl transferase center . This interaction effectively halts the elongation of the nascent peptide chain, thereby inhibiting protein synthesis.
Cellular Effects
This compound has been shown to exert specific effects on various types of cells and cellular processes. In bacterial cells, it selectively targets the ribosomal machinery, leading to the inhibition of protein synthesis. This selective activity is particularly evident in its action against Borrelia burgdorferi, the causative agent of Lyme disease . This compound blocks the cellular machinery that makes proteins, which is highly conserved across all bacteria. Borrelia burgdorferi takes up the drug more easily than other bacteria, leading to its selective activity . In mammalian cells, this compound has no toxic effects, making it a potential candidate for therapeutic applications without harming beneficial gut bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ribosomal 23S rRNA in the catalytic peptidyl transferase center . This binding prevents the proper accommodation of aminoacyl-tRNA within the peptidyl transferase center, thereby inhibiting the peptidyl transferase activity of the ribosome . This compound does not interfere with the initial binding of aminoacyl-tRNA to the A site but prevents its subsequent adjustment, effectively blocking the elongation of the peptide chain . This unique mode of action distinguishes this compound from other antibiotics that target the ribosome.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. In in vitro studies, this compound has demonstrated stability and sustained activity against Borrelia burgdorferi over extended periods . In in vivo studies, this compound has shown the ability to clear infections in mice without disrupting the gut microbiome . These findings suggest that this compound maintains its efficacy over time, making it a reliable candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models of Lyme disease, this compound has been administered at various dosages to determine its efficacy and safety . At therapeutic doses, this compound effectively clears Borrelia burgdorferi infections without causing harm to the gut microbiome At higher doses, potential toxic or adverse effects may be observed, although specific data on these effects are limited
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to protein synthesis. It interacts with the ribosomal peptidyl transferase center, inhibiting the peptidyl transferase activity and preventing the elongation of the peptide chain . This interaction disrupts the normal metabolic flux of protein synthesis, leading to the inhibition of bacterial growth. The metabolic pathways affected by this compound are primarily those involved in the translation process, making it a potent inhibitor of protein synthesis in susceptible bacteria.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. In Borrelia burgdorferi, a specific protein on the bacterial surface facilitates the uptake of this compound, allowing it to enter the cell and exert its inhibitory effects . This selective transport mechanism explains the high specificity of this compound for certain bacterial pathogens. In mammalian cells, this compound does not exhibit significant uptake, contributing to its low toxicity and potential for therapeutic use .
Subcellular Localization
The subcellular localization of this compound is primarily within the ribosomal peptidyl transferase center, where it binds and inhibits the peptidyl transferase activity This specific localization is crucial for its function as an inhibitor of protein synthesis The targeting signals and post-translational modifications that direct this compound to the ribosomal peptidyl transferase center are essential for its activity and effectiveness
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Homomycin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Modifikation von Neoinosamin-2, einem Bestandteil mit einer Methylensubstitution, beinhalten. Der Syntheseweg beinhaltet typischerweise die Hydrolyse von Homomycin unter Verwendung von Natriumhydroxid in einem siedenden Wasserbad, gefolgt von Adsorption an Amberlite IR-120 (H+ Form) und Elution mit Ammoniak .
Industrielle Produktionsmethoden
Die industrielle Produktion von Homomycin beinhaltet die Fermentation von Streptomyces hygroscopicus in einer kontrollierten Umgebung. Der Fermentationsprozess wird optimiert, um die Ausbeute an Homomycin zu maximieren, das dann extrahiert und mit verschiedenen chromatographischen Techniken gereinigt wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Homomycin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Homomycin kann oxidiert werden, um Methylen-Neoinosamin-2 zu bilden.
Reduktion: Reduktionsreaktionen können die in Homomycin vorhandenen funktionellen Gruppen modifizieren.
Substitution: Homomycin kann Substitutionsreaktionen eingehen, insbesondere an der Methylengruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Periodat wird üblicherweise als Oxidationsmittel verwendet.
Reduktion: Natriumborhydrid wird häufig für Reduktionsreaktionen verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Methylen-Neoinosamin-2 und seine Derivate, die für verschiedene Anwendungen weiter modifiziert werden können .
Wissenschaftliche Forschungsanwendungen
Homomycin wird aufgrund seiner breiten Wirksamkeit in der wissenschaftlichen Forschung häufig eingesetzt. Einige seiner Anwendungen umfassen:
Chemie: Wird als Werkzeug zur Untersuchung der Proteinsynthese und -translation verwendet.
Biologie: Wird in Zellkulturen verwendet, um Zellen auszuwählen, die Resistenzgene exprimieren.
Medizin: Wird auf sein potenzielles Einsatzgebiet bei der Behandlung bakterieller Infektionen und als immunmodulatorisches Mittel untersucht.
Industrie: Wird bei der Produktion gentechnisch veränderter Organismen und in verschiedenen biotechnologischen Anwendungen eingesetzt
Wissenschaftliche Forschungsanwendungen
Homomycin is widely used in scientific research due to its broad-spectrum activity. Some of its applications include:
Chemistry: Used as a tool to study protein synthesis and translation.
Biology: Employed in cell culture to select for cells expressing resistance genes.
Medicine: Investigated for its potential use in treating bacterial infections and as an immunomodulatory agent.
Industry: Used in the production of genetically modified organisms and in various biotechnological applications
Vergleich Mit ähnlichen Verbindungen
Homomycin ähnelt anderen Aminoglykosid-Antibiotika wie Hygromycin B und Neomycin. Es ist einzigartig in seiner Fähigkeit, die Proteinsynthese sowohl in prokaryotischen als auch in eukaryotischen Zellen zu hemmen. Diese breite Wirksamkeit macht es zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen Forschungsanwendungen .
Liste ähnlicher Verbindungen
- Hygromycin B
- Neomycin
- Streptomycin
- Kanamycin
Eigenschaften
IUPAC Name |
(E)-N-[(3aS,4R,5R,6S,7R,7aR)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18+,19-,20+,21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYJSBFKSSDGFO-IIHALWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@@H]3[C@@H]([C@H]([C@@H]4[C@H]([C@@H]3O)OCO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6379-56-2 | |
| Record name | Hygromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6379-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hygromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006379562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYGROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YJY415DDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-3-(4-chlorophenyl)-1-[4-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-4-hydroxypiperidin-3-yl]prop-2-en-1-one;hydrochloride](/img/structure/B1237713.png)

![9,10-Dihydroxy-5,7-dimethoxy-3-methylbenzo[g]isochromen-1-one](/img/structure/B1237715.png)



![1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea](/img/structure/B1237722.png)
![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1237723.png)
![3-ethyl-2-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzoxazol-3-ium](/img/structure/B1237724.png)
